molecular formula C10H8BrN5O2 B13989604 2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one CAS No. 6939-50-0

2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one

Cat. No.: B13989604
CAS No.: 6939-50-0
M. Wt: 310.11 g/mol
InChI Key: XMWJXJKTGNHLCH-UHFFFAOYSA-N
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Description

2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with amino, bromophenyl, and nitroso groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of β-dicarbonyl compounds with urea or thiourea under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a brominated aromatic compound reacts with an amino-substituted pyrimidine.

    Nitrosation: The nitroso group can be introduced by treating the amino-substituted pyrimidine with nitrous acid or other nitrosating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Amino-substituted pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-bromophenol: Similar in structure but lacks the pyrimidine ring and nitroso group.

    4-Amino-2-bromophenylmethanol: Contains a bromophenyl group but differs in the functional groups attached to the aromatic ring.

    2-Amino-4-(4-bromophenyl)thiazole: Contains a thiazole ring instead of a pyrimidine ring.

Uniqueness

2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one is unique due to the combination of its pyrimidine ring, bromophenyl group, and nitroso group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

6939-50-0

Molecular Formula

C10H8BrN5O2

Molecular Weight

310.11 g/mol

IUPAC Name

2-amino-4-(4-bromoanilino)-5-nitroso-1H-pyrimidin-6-one

InChI

InChI=1S/C10H8BrN5O2/c11-5-1-3-6(4-2-5)13-8-7(16-18)9(17)15-10(12)14-8/h1-4H,(H4,12,13,14,15,17)

InChI Key

XMWJXJKTGNHLCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=O)NC(=N2)N)N=O)Br

Origin of Product

United States

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